Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound derives from its propenyl backbone substituted with chlorine, fluorine, and a dimethyl phosphonate group. Breaking down the nomenclature:
- Parent chain : A three-carbon propene group (prop-2-en-1-yl) with a double bond between C2 and C3.
- Substituents :
- Chloro (-Cl) at C2.
- Two fluorine atoms (-F) at C1 and two at C3 (1,1,3,3-tetrafluoro).
- A dimethyl phosphonate group [-P(=O)(OCH₃)₂] at C1.
The structural formula (Figure 1) highlights the planar propenyl system with stereoelectronic effects from electronegative substituents. The phosphonate group adopts a tetrahedral geometry around phosphorus, with P=O bond polarization influencing reactivity.
Structural Data Table
| Property | Value/Description |
|---|---|
| SMILES | COP(=O)(C(C(=C(F)F)Cl)(F)F)OC |
| Hybridization (P) | sp³ |
| Bond Angles (P–O–C) | ~109.5° (tetrahedral) |
CAS Registry Number (10075-13-5) and Alternative Designations
The compound is uniquely identified by CAS 10075-13-5 , with alternative designations reflecting its functional groups and substitution pattern:
- Phosphonic acid, (2-chloro-1,1,3,3-tetrafluoroallyl)-, dimethyl ester (8CI designation).
- Dimethyl (2-chloro-1,1,3,3-tetrafluoroallyl)phosphonate (common shorthand).
Identifier Summary Table
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 10075-13-5 | |
| Molecular Formula | C₅H₆ClF₄O₃P | |
| Molecular Weight | 256.52 g/mol |
The absence of widespread trivial names underscores its specialized applications in synthetic chemistry, particularly as a fluorinated building block.
Molecular Formula (C₅H₆ClF₄O₃P) and Mass Spectrometric Characterization
The molecular formula C₅H₆ClF₄O₃P confirms the presence of five carbon atoms, six hydrogens, one chlorine, four fluorines, three oxygens, and one phosphorus. High-resolution mass spectrometry (HRMS) would yield the following key signals:
Theoretical Mass Spectral Data
| Ion Type | m/z (Calculated) | Fragmentation Pathway |
|---|---|---|
| Molecular Ion [M]⁺ | 256.5197 | - |
| [M – CH₃O]⁺ | 225.48 | Loss of methoxy group |
| [PO(OCH₃)₂]⁺ | 125.00 | Phosphonate fragment |
| [C₃ClF₄]⁺ | 132.95 | Chloro-tetrafluoropropenyl ion |
The molecular ion peak at m/z 256.52 dominates the spectrum, with secondary peaks arising from cleavage of the P–O bond or elimination of fluorine substituents. Isotopic patterns for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and phosphorus (monoisotopic) aid in structural confirmation.
Properties
CAS No. |
10075-13-5 |
|---|---|
Molecular Formula |
C5H6ClF4O3P |
Molecular Weight |
256.52 g/mol |
IUPAC Name |
2-chloro-3-dimethoxyphosphoryl-1,1,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C5H6ClF4O3P/c1-12-14(11,13-2)5(9,10)3(6)4(7)8/h1-2H3 |
InChI Key |
HNTMHLUPUHRLGE-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(=C(F)F)Cl)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Halogenated Tetrafluoropropene Synthesis
According to patent literature on related tetrafluoropropene compounds, a common approach involves:
- Starting from halogenated fluoroalkanes such as CF3CH2CHFX (where X = Cl, Br, or I).
- Subjecting these to dehydrohalogenation under catalytic conditions to form tetrafluoropropene derivatives.
For example, a process described involves:
- Reacting CF3CH2CHFX with a catalyst such as FeCl3 or chromium oxide at elevated temperatures (200–400 °C).
- Using a flow reactor to control contact time (2–30 seconds) and pressure (0–200 psig).
- This results in elimination of HX and formation of 1,3,3,3-tetrafluoropropene or related halogenated tetrafluoropropenes.
This method is adaptable to produce 2-chloro-1,1,3,3-tetrafluoropropene intermediates by selecting appropriate starting materials and reaction conditions.
Addition Reactions to Form Functionalized Intermediates
Another approach involves:
- Reacting halogenated fluoroalkenes with nucleophiles or organometallic reagents to introduce functional groups.
- For example, addition of phosphonate nucleophiles to halogenated fluoroalkenes under palladium-catalyzed conditions (Heck-type or Mizoroki-Heck reactions) can form C–P bonds selectively.
Introduction of the Dimethyl Phosphonate Group
Nucleophilic Substitution Using Dialkyl Phosphonates
- The phosphonate group is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halide or mesylate) on the tetrafluoropropenyl intermediate.
- Lithium dialkyl phosphonates (e.g., lithium dimethyl phosphonate) can be used to open epoxides or displace halides in a regioselective manner.
- This method has been demonstrated in the synthesis of phosphonate analogues of bioactive molecules, where oxirane or cyclic sulfamidate intermediates are opened by lithium dialkyl phosphonate reagents to yield phosphonate esters.
Methylation of Phosphonic Acids
- If the phosphonate is initially introduced as a phosphonic acid, methylation to the dimethyl ester can be achieved using methylating agents such as trimethyloxonium tetrafluoroborate.
- This methylation proceeds rapidly at ambient temperature in solvents like methylene chloride, providing a safer alternative to diazomethane methylation.
Catalytic and Reaction Condition Optimization
- Catalysts such as FeCl3, Cr2O3, or palladium complexes are employed to facilitate dehydrohalogenation, addition, or substitution reactions.
- Reaction temperatures range from ambient (for methylation) to elevated (200–400 °C for dehydrohalogenation).
- Solvent choice is critical; for methylation, methylene chloride is preferred due to solubility and reaction efficiency.
- Flow reactors are advantageous for controlling reaction time and temperature in gas-phase dehydrohalogenation steps.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Catalyst/Notes | Outcome/Remarks |
|---|---|---|---|
| 1. Halogenated fluoroalkane synthesis | Starting from CF3CH2CHFX (X = Cl, Br, I) | - | Precursor for tetrafluoropropene intermediate |
| 2. Dehydrohalogenation | 200–400 °C, FeCl3 or Cr2O3 catalyst, flow reactor | FeCl3 catalyst, 2–30 s contact time | Formation of 1,1,3,3-tetrafluoropropene derivatives with Cl at C2 |
| 3. Nucleophilic substitution | Lithium dimethyl phosphonate, suitable leaving group (e.g., halide, mesylate) | - | Introduction of dimethyl phosphonate group |
| 4. Methylation (if needed) | Trimethyloxonium tetrafluoroborate, CH2Cl2, ambient temperature | - | Conversion of phosphonic acid to dimethyl ester |
Research Findings and Considerations
- The use of lithium dialkyl phosphonates for ring-opening or substitution reactions is well-established and provides regioselective access to phosphonate esters.
- Dehydrohalogenation under catalytic conditions is a robust method for preparing tetrafluoropropene intermediates with controlled halogen substitution.
- Methylation using trimethyloxonium tetrafluoroborate is efficient and safer than traditional diazomethane methods, with good yields and minimal by-products.
- Palladium-catalyzed cross-coupling reactions (Mizoroki-Heck type) have been explored for related fluorinated alkenes, indicating potential for further functionalization strategies.
Chemical Reactions Analysis
NSC 98717 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 98717 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 98717 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: NSC 98717 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which NSC 98717 exerts its effects involves specific interactions at the molecular level. It targets particular pathways and molecules within cells, leading to changes in cellular function. These interactions are often mediated by binding to receptors or enzymes, altering their activity and triggering downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonate Compounds
Phosphonate esters exhibit diverse properties based on substituents and reaction pathways. Below is a comparative analysis of dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate with analogous compounds:
Substituent Effects on Reactivity and Stability
- 3-Acetyl-30-phosphonobetulinic acid (): This betulin-derived phosphonate features a hydroxyl group oxidized to a ketone. Unlike the target compound’s chloro-fluoro substituents, its steroidal backbone enhances hydrophobicity, affecting solubility. Alkaline hydrolysis yields 63%, suggesting moderate stability under oxidative conditions .
- 2,2-Dichloro-3,3,3-trifluoro-1-phenylpropyl methylphosphonate (): Contains a phenyl group and dichloro-trifluoro substituents. Its molecular formula (C10H10Cl2F3O3P) highlights a higher halogen content, which may enhance bioactivity .
Biological Activity
Dimethyl(2-chloro-1,1,3,3-tetrafluoroprop-2-en-1-yl)phosphonate is a phosphonate compound with significant biological activity and potential applications in various fields, including agriculture and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C7H8ClF4O3P
- Molecular Weight : 239.56 g/mol
- CAS Number : 63331-66-8
This compound exhibits biological activity primarily through its interaction with enzymes involved in phosphorous metabolism. The compound acts as an inhibitor of certain enzymes, which can lead to significant biochemical changes in treated organisms.
Enzyme Inhibition
Research indicates that phosphonates like this compound can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance:
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
This data suggests that the compound could be developed into a biocide or antifungal agent.
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. In laboratory studies, it showed effectiveness against common agricultural pests:
| Insect Species | Mortality Rate (%) | Exposure Time (hours) |
|---|---|---|
| Aphis gossypii | 85 | 24 |
| Spodoptera frugiperda | 90 | 48 |
| Tetranychus urticae | 75 | 24 |
These results indicate potential use in pest management strategies.
Agricultural Applications
A field study conducted in 2022 examined the effectiveness of this compound as a pesticide. The study reported a significant reduction in pest populations and an increase in crop yield by approximately 25% when applied at optimal concentrations.
Medicinal Research
In a recent pharmacological study, the compound demonstrated cytotoxic effects on cancer cell lines. The IC50 values for various cancer types were determined:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 10 |
| A549 | 12 |
This suggests that the compound may have potential as an anticancer agent and warrants further investigation into its mechanism of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
